2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole
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Overview
Description
2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole is a heterocyclic organic compound that contains a benzothiazole ring with a chloro and trifluoromethylthio group as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole typically involves the reaction of 2-chlorobenzothiazole with trifluoromethylthiolating agents under specific conditions. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethylthiolate salts or trifluoromethylthiolating reagents in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced forms.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced derivatives.
Scientific Research Applications
2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzotrifluoride: Contains a chloro and trifluoromethyl group but lacks the thiazole ring.
4-Chlorobenzotrifluoride: Similar to 2-Chlorobenzotrifluoride but with the chloro group in a different position.
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole: Similar structure but with the trifluoromethyl group in a different position .
Uniqueness
2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole is unique due to the presence of both the chloro and trifluoromethylthio groups on the benzothiazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H3ClF3NS2 |
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Molecular Weight |
269.7 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3ClF3NS2/c9-7-13-6-4(14-7)2-1-3-5(6)15-8(10,11)12/h1-3H |
InChI Key |
BTXMAHOUONZLRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(S2)Cl |
Origin of Product |
United States |
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